molecular formula C9H6BrClN2O2 B2486174 Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate CAS No. 1674389-94-6

Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate

Cat. No.: B2486174
CAS No.: 1674389-94-6
M. Wt: 289.51
InChI Key: AGNIWOHOFIFALB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate is a chemical compound with the molecular formula C10H6BrClN2O2 It is a derivative of isonicotinic acid and features a bromine, chlorine, and cyano group attached to the aromatic ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate typically involves the bromination, chlorination, and cyanation of a suitable precursor. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom using chlorine gas or a chlorinating reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the aromatic ring.

    Oxidation and Reduction: The cyano group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Material Science: It can be used in the preparation of functional materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological targets and potential therapeutic effects.

Comparison with Similar Compounds

    Methyl 3-bromo-6-chloro-2-methylisonicotinate: Lacks the cyano group, which may affect its reactivity and applications.

    Methyl 3-bromo-5-cyano-2-methylisonicotinate: Lacks the chlorine atom, leading to different chemical properties.

    Methyl 6-chloro-5-cyano-2-methylisonicotinate: Lacks the bromine atom, which may influence its behavior in reactions.

Uniqueness: Methyl 3-bromo-6-chloro-5-cyano-2-methylisonicotinate is unique due to the presence of all three substituents (bromine, chlorine, and cyano) on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

methyl 5-bromo-2-chloro-3-cyano-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2/c1-4-7(10)6(9(14)15-2)5(3-12)8(11)13-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNIWOHOFIFALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C#N)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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